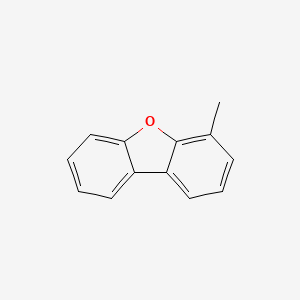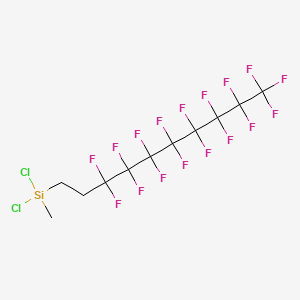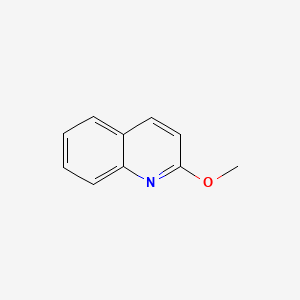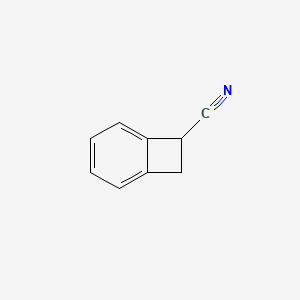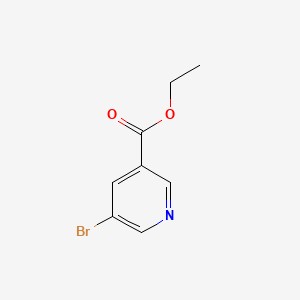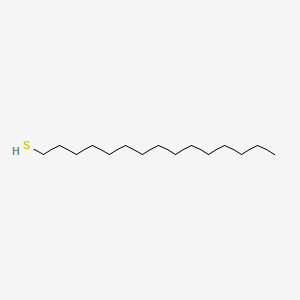
1-Pentadecanethiol
Overview
Description
1-Pentadecanethiol, also known as pentadecanethiol or PDT, is a thiol compound with the molecular formula C15H32S. It is a colorless liquid at room temperature and is soluble in organic solvents. It is used in a variety of fields, including materials science, chemical synthesis, and biomedicine.
Scientific Research Applications
Electronics and Circuitry
1-Pentadecanethiol is utilized in the electronics industry for its ability to form self-assembled monolayers (SAMs) on gold surfaces . These SAMs are integral in microfabrication processes, which are essential for creating circuitry in electronic devices. The thiol group (-SH) of 1-Pentadecanethiol forms a strong bond with gold, resulting in a stable layer that can serve as a resist in lithography or as a way to prevent oxidation of the gold surface.
Medicine and Biotechnology
In medical research, 1-Pentadecanethiol’s SAMs are explored for biosensor applications . The long carbon chain of 1-Pentadecanethiol provides a hydrophobic surface that can be functionalized with specific biomolecules, allowing for the detection of various biological markers. This has potential applications in diagnostic tools and targeted drug delivery systems.
Materials Science
1-Pentadecanethiol plays a significant role in materials science, particularly in the development of organic semiconductors . Its ability to improve solubility and stability of organic molecules makes it valuable for creating new materials with specific electronic properties, which are used in solar cells and light-emitting diodes (LEDs).
Environmental Science
The compound’s capacity to create hydrophobic surfaces via SAMs is being researched for environmental applications, such as creating anti-fouling coatings that reduce biofilm formation on marine vessels . This could lead to improved efficiency and reduced environmental impact of maritime activities.
Energy Storage
In the field of energy storage, 1-Pentadecanethiol is investigated for its potential in improving the efficiency and stability of lithium-sulfur batteries . The compound could be used to modify electrode surfaces, enhancing the battery’s performance and lifespan.
Chemical Synthesis
1-Pentadecanethiol is also important in chemical synthesis, particularly in the formation of complex organic molecules through reactions like alkene metathesis . It can act as a chain-transfer agent in polymerization reactions, allowing for the precise control of molecular weight and polymer architecture.
Nanotechnology
Nanotechnology research benefits from 1-Pentadecanethiol’s ability to form SAMs, which are used to create nanoscale patterns and structures . These patterns are crucial for the fabrication of nanodevices and can be used in various applications, including sensors and data storage.
Analytical Chemistry
Finally, in analytical chemistry, 1-Pentadecanethiol is used as a derivatizing agent to enhance the detection of certain compounds in chromatographic analyses . Its long carbon chain increases the volatility of analytes, making them more amenable to gas chromatography.
properties
IUPAC Name |
pentadecane-1-thiol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H32S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16/h16H,2-15H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGMQODZGDORXEN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H32S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00179922 | |
| Record name | Pentadecane-1-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00179922 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless liquid with a stench; [Sigma-Aldrich MSDS] | |
| Record name | Pentadecane-1-thiol | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/21430 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
1-Pentadecanethiol | |
CAS RN |
25276-70-4 | |
| Record name | Pentadecanethiol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=25276-70-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pentadecane-1-thiol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025276704 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pentadecane-1-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00179922 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Pentadecane-1-thiol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.517 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does 1-Pentadecanethiol interact with gold surfaces, and what are the implications for material design?
A: 1-Pentadecanethiol forms highly ordered self-assembled monolayers (SAMs) on gold surfaces through a strong sulfur-gold interaction. [, ] This spontaneous assembly creates a densely packed monolayer with exposed tail groups, influencing the surface properties of the gold. [] This characteristic is crucial for various applications. For instance, controlling the tail group's functionality (e.g., carboxylic acid) allows for further chemical modifications, like attaching biomolecules for biosensing applications. [] Additionally, by mixing 1-Pentadecanethiol with other thiols in the SAM, researchers can fine-tune the surface's wettability, influencing factors like protein adsorption and cell adhesion. []
Q2: Can you provide an example of how 1-Pentadecanethiol is used in biosensing research?
A: Researchers utilize 1-Pentadecanethiol to modify gold electrodes in field-effect transistor (FET) based biosensors for detecting sulfated glycosaminoglycans (sGAGs). [] A 1-Pentadecanethiol SAM, terminated with carboxylic acid groups, is first formed on the gold surface. [] This allows for the subsequent covalent attachment of Toluidine Blue O, a dye that interacts with sGAGs. [] Binding of sGAGs to the immobilized Toluidine Blue O induces a change in the electrical signal of the FET, enabling the detection of these biomarkers. []
Q3: What are the advantages of using 1-Pentadecanethiol over other similar compounds in these applications?
A3: 1-Pentadecanethiol offers several advantages in material science and biosensing:
- Strong Gold Binding: The thiol group ensures strong binding to gold, creating stable and reproducible SAMs, crucial for consistent results in sensor fabrication. [, ]
- Chain Length: The 15-carbon chain provides a suitable distance between the gold surface and the functional group, allowing for efficient binding of target molecules in biosensing. [, ]
- Versatility: The terminal methyl group can be replaced with various functional groups, offering versatility for different applications. [] For example, using a carboxylic acid-terminated variant allows for further biomolecule conjugation in biosensing. [, ]
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



